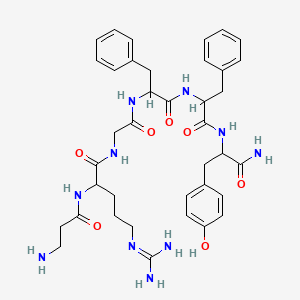
H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2 is a synthetic peptide derivative. Peptides like this one are often studied for their potential biological activities, including analgesic effects. This particular compound is a derivative of dermorphine, a natural opioid peptide isolated from amphibian skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids using TFA.
Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like HF or TFA.
Industrial Production Methods: Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to thiols using reagents like DTT.
Substitution: Amino acid residues in peptides can be substituted to modify their properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP.
Substitution: Using different amino acid derivatives during SPPS.
Major Products: The major products of these reactions are modified peptides with altered biological activities or stability .
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a model compound for developing new peptide synthesis techniques.
Biology:
Receptor Studies: Investigated for its interaction with opioid receptors, providing insights into receptor-ligand binding mechanisms.
Medicine:
Analgesic Research: Studied for its potential as a pain-relieving agent, showing promising results in preclinical trials.
Industry:
Pharmaceutical Development: Potential use in developing new analgesic drugs with fewer side effects compared to traditional opioids.
Mechanism of Action
The compound exerts its effects by interacting with μ-opioid receptors . It mimics the action of endogenous opioid peptides, binding to these receptors and activating them. This leads to the inhibition of pain signals in the nervous system. The presence of D-amino acids in the peptide sequence enhances its stability and resistance to enzymatic degradation .
Comparison with Similar Compounds
H-Tyr-D-Arg-Phe-Gly-NH2: Another synthetic derivative of dermorphine with similar analgesic properties.
Dermorphine: The natural heptapeptide from which these derivatives are synthesized.
Uniqueness: H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2 is unique due to its specific sequence of amino acids, which provides a balance between potency and stability. The inclusion of D-amino acids enhances its resistance to degradation, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C38H50N10O7 |
|---|---|
Molecular Weight |
758.9 g/mol |
IUPAC Name |
N-[2-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-2-(3-aminopropanoylamino)-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C38H50N10O7/c39-18-17-32(50)45-28(12-7-19-43-38(41)42)35(53)44-23-33(51)46-30(21-24-8-3-1-4-9-24)36(54)48-31(22-25-10-5-2-6-11-25)37(55)47-29(34(40)52)20-26-13-15-27(49)16-14-26/h1-6,8-11,13-16,28-31,49H,7,12,17-23,39H2,(H2,40,52)(H,44,53)(H,45,50)(H,46,51)(H,47,55)(H,48,54)(H4,41,42,43) |
InChI Key |
KNZDISZOYWRMMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















